(4-Chloro-3-nitrophenyl)(4-dodecylphenyl)methanone
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Overview
Description
(4-Chloro-3-nitrophenyl)(4-dodecylphenyl)methanone is an organic compound characterized by the presence of both chloro and nitro functional groups attached to a phenyl ring, along with a dodecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-nitrophenyl)(4-dodecylphenyl)methanone typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with 4-dodecylphenyl magnesium bromide in an anhydrous ether solution. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-nitrophenyl)(4-dodecylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: Formation of (4-amino-3-nitrophenyl)(4-dodecylphenyl)methanone.
Substitution: Formation of (4-substituted-3-nitrophenyl)(4-dodecylphenyl)methanone derivatives.
Scientific Research Applications
(4-Chloro-3-nitrophenyl)(4-dodecylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-3-nitrophenyl)(4-dodecylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The chloro and nitro groups play a crucial role in its reactivity and binding affinity to these targets. The dodecyl chain may influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3-nitrophenyl)(phenyl)methanone
- (4-Chloro-3-nitrophenyl)(cyclopropyl)methanone
- 4-Chloro-3-nitrophenol
Uniqueness
(4-Chloro-3-nitrophenyl)(4-dodecylphenyl)methanone is unique due to the presence of the long dodecyl chain, which distinguishes it from other similar compounds. This structural feature may impart unique physicochemical properties, such as increased hydrophobicity and altered interaction with biological membranes, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
88004-82-4 |
---|---|
Molecular Formula |
C25H32ClNO3 |
Molecular Weight |
430.0 g/mol |
IUPAC Name |
(4-chloro-3-nitrophenyl)-(4-dodecylphenyl)methanone |
InChI |
InChI=1S/C25H32ClNO3/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-15-21(16-14-20)25(28)22-17-18-23(26)24(19-22)27(29)30/h13-19H,2-12H2,1H3 |
InChI Key |
YBLIMGUQPHAJOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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